Cas no 2171725-66-7 (3-ethyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
2171725-66-7 structure
Product Name:3-ethyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS-nummer:2171725-66-7
MF:C24H28N2O5
MW:424.489526748657
CID:5940273
PubChem ID:165764282
Update Time:2025-05-24
3-ethyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-ethyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- EN300-1539461
- 3-[ethyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 2171725-66-7
-
- Inchi: 1S/C24H28N2O5/c1-3-13-26(4-2)23(29)21(14-22(27)28)25-24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,3-4,13-15H2,1-2H3,(H,25,30)(H,27,28)
- InChI-sleutel: FDBZSSXRNYYELB-UHFFFAOYSA-N
- LACHT: O(C(NC(CC(=O)O)C(N(CC)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 424.19982200g/mol
- Monoisotopische massa: 424.19982200g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 31
- Aantal draaibare bindingen: 10
- Complexiteit: 618
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 95.9Ų
3-ethyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1539461-0.05g |
3-[ethyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171725-66-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1539461-0.1g |
3-[ethyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171725-66-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1539461-0.25g |
3-[ethyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171725-66-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1539461-0.5g |
3-[ethyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171725-66-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1539461-1.0g |
3-[ethyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171725-66-7 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1539461-2.5g |
3-[ethyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171725-66-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1539461-5.0g |
3-[ethyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171725-66-7 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1539461-10.0g |
3-[ethyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171725-66-7 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1539461-50mg |
3-[ethyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171725-66-7 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1539461-100mg |
3-[ethyl(propyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171725-66-7 | 100mg |
$2963.0 | 2023-09-26 |
3-ethyl(propyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Gerelateerde literatuur
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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